molecular formula C21H28O2 B1512342 Tetrahydrogestrinone-d4 CAS No. 856893-82-8

Tetrahydrogestrinone-d4

Cat. No.: B1512342
CAS No.: 856893-82-8
M. Wt: 316.5 g/mol
InChI Key: OXHNQTSIKGHVBH-LACWPDIVSA-N
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Description

The compound Tetrahydrogestrinone-d4 is a complex organic molecule. It belongs to the class of cyclopenta[a]phenanthrenes, which are polycyclic aromatic hydrocarbons. This compound is characterized by its unique structure, which includes multiple rings and specific stereochemistry, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tetrahydrogestrinone-d4 typically involves multiple steps, including the formation of the cyclopenta[a]phenanthrene core and the introduction of the ethyl and hydroxy groups. The reaction conditions often require the use of specific catalysts and reagents to ensure the correct stereochemistry is achieved.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone.

    Reduction: The ketone group can be reduced back to a hydroxy group.

    Substitution: The ethyl group can be substituted with other alkyl or functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like alkyl halides and strong bases (e.g., sodium hydride) are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group will yield a ketone, while reduction of the ketone will regenerate the hydroxy group.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a model system to study the reactivity and stability of polycyclic aromatic hydrocarbons. It is also used in the development of new synthetic methodologies.

Biology

In biological research, this compound can be used to study the interactions between polycyclic aromatic hydrocarbons and biological macromolecules such as DNA and proteins.

Medicine

In medicine, derivatives of this compound may be explored for their potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as high thermal stability and resistance to oxidation.

Mechanism of Action

The mechanism of action of Tetrahydrogestrinone-d4 involves its interaction with specific molecular targets. These targets may include enzymes and receptors involved in various biochemical pathways. The compound’s effects are mediated through its ability to bind to these targets and modulate their activity, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Tetrahydrogestrinone-d4: is similar to other cyclopenta[a]phenanthrene derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific stereochemistry and the presence of deuterium atoms, which can influence its chemical reactivity and interactions with biological targets.

Properties

CAS No.

856893-82-8

Molecular Formula

C21H28O2

Molecular Weight

316.5 g/mol

IUPAC Name

(8S,13S,14S,17S)-13-ethyl-17-hydroxy-17-(1,1,2,2-tetradeuterioethyl)-1,2,6,7,8,14,15,16-octahydrocyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C21H28O2/c1-3-20-11-9-17-16-8-6-15(22)13-14(16)5-7-18(17)19(20)10-12-21(20,23)4-2/h9,11,13,18-19,23H,3-8,10,12H2,1-2H3/t18-,19+,20+,21+/m1/s1/i2D2,4D2

InChI Key

OXHNQTSIKGHVBH-LACWPDIVSA-N

SMILES

CCC1(CCC2C1(C=CC3=C4CCC(=O)C=C4CCC23)CC)O

Isomeric SMILES

[2H]C([2H])C([2H])([2H])[C@@]1(CC[C@@H]2[C@@]1(C=CC3=C4CCC(=O)C=C4CC[C@@H]23)CC)O

Canonical SMILES

CCC1(CCC2C1(C=CC3=C4CCC(=O)C=C4CCC23)CC)O

Origin of Product

United States

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